molecular formula C3Na2O5 B1617692 Disodium mesoxalate CAS No. 7346-13-6

Disodium mesoxalate

Cat. No.: B1617692
CAS No.: 7346-13-6
M. Wt: 162.01 g/mol
InChI Key: OJGLOFBKLCHJFP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium mesoxalate can be synthesized through the neutralization of mesoxalic acid with sodium hydroxide. The reaction typically involves dissolving mesoxalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form .

Industrial Production Methods: In industrial settings, this compound is produced using similar neutralization techniques but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Disodium mesoxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disodium mesoxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium mesoxalate involves its ability to interact with various molecular targets and pathways. It can chelate metal ions, which makes it useful in biochemical assays and industrial applications. Additionally, its reactivity with different functional groups allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

    Sodium oxalate: Na₂C₂O₄

    Sodium malonate: Na₂C₃H₂O₄

    Sodium succinate: Na₂C₄H₄O₄

Comparison: Disodium mesoxalate is unique due to its mesoxalic acid backbone, which imparts distinct chemical properties compared to other similar compounds. For instance, sodium oxalate and sodium malonate have different reactivity profiles and applications. This compound’s ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and uniqueness .

Properties

IUPAC Name

disodium;2-oxopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O5.2Na/c4-1(2(5)6)3(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGLOFBKLCHJFP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223674
Record name Disodium mesoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7346-13-6
Record name Disodium mesoxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium mesoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium mesoxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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